molecular formula C19H19FN2O2 B2615925 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide CAS No. 941915-16-8

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2615925
CAS No.: 941915-16-8
M. Wt: 326.371
InChI Key: FQWQWEBCYRTLSM-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19FN2O2 and its molecular weight is 326.371. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

Spatial Orientation in Anion Coordination : Quinoline derivatives demonstrate unique spatial orientations that influence anion coordination, showcasing their structural versatility. For example, certain quinoline-based compounds exhibit tweezer-like geometry and self-assemble into channel-like structures through weak interactions, such as C–H⋯π and C–H⋯O interactions, indicating potential applications in molecular recognition and self-assembly processes (Kalita & Baruah, 2010).

Luminescent Properties and Metal Ion Sensing : Quinoline derivatives have been studied for their luminescent properties and potential as chemosensors. For instance, certain compounds show significant fluorescence enhancement in the presence of metal ions like Zn2+, which could be utilized in developing sensors for monitoring metal ion concentrations in various samples, including biological and aqueous samples (Park et al., 2015).

Biological Activity and Applications

Antimicrobial and Antitubercular Agents : Quinoline derivatives have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with some compounds showing activity against both drug-susceptible and drug-resistant strains. This suggests their potential as candidates for developing new antitubercular therapeutics (Pissinate et al., 2016).

Antiproliferative Activities : Studies on certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives have revealed significant antiproliferative activities against a variety of human cancer cell lines. This highlights the potential of quinoline derivatives in cancer research and therapy development (Chen et al., 2013).

GPCR Ligand and PI3-Kinase Inhibition for Anticancer Applications : Novel quinoline derivatives have been evaluated as GPCR ligands through PI3-kinase inhibition, showing potential leads for anticancer drugs with thrombolytic effects. This indicates their relevance in developing treatments targeting specific cancer pathways (Thangarasu et al., 2018).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13(23)22-10-2-3-15-12-17(8-9-18(15)22)21-19(24)11-14-4-6-16(20)7-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWQWEBCYRTLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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